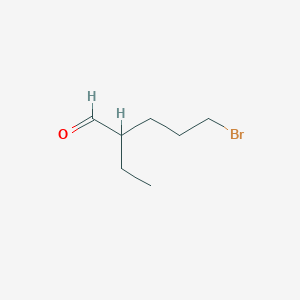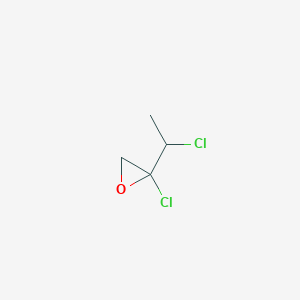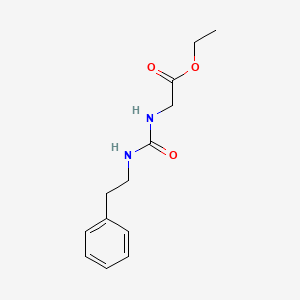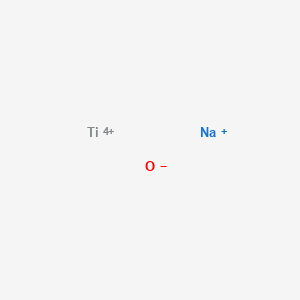
Sodium titanium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium titanium oxide is an inorganic compound that combines sodium, titanium, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science, chemistry, and energy storage. The compound’s chemical formula is typically represented as Na2TiO3, indicating the presence of two sodium atoms, one titanium atom, and three oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions: Sodium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of sodium carbonate (Na2CO3) with titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO2) as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale solid-state reactions. The raw materials, such as sodium carbonate and titanium dioxide, are mixed and heated in a furnace to achieve the desired reaction. The resulting product is then cooled, ground, and purified to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Sodium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and ion-exchange reactions. These reactions are influenced by the compound’s unique structure and the presence of sodium and titanium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4), resulting in the formation of lower oxidation state titanium compounds.
Ion-Exchange: Sodium ions in the compound can be exchanged with other cations, such as lithium or potassium, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce titanium dioxide, while reduction can yield titanium suboxides.
科学的研究の応用
Sodium titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is being explored for its potential use in biomedical applications, such as drug delivery systems and bioimaging agents.
Medicine: The compound’s biocompatibility and non-toxic nature make it a promising candidate for medical implants and prosthetics.
Industry: this compound is used in the production of ceramics, glass, and other advanced materials. It is also being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
作用機序
The mechanism of action of sodium titanium oxide is primarily based on its ability to undergo redox reactions and ion-exchange processes. The compound’s structure allows for the easy movement of sodium and titanium ions, facilitating various chemical reactions. In energy storage applications, this compound acts as an electrode material, where sodium ions are intercalated and deintercalated during charge and discharge cycles.
類似化合物との比較
Lithium Titanium Oxide (Li2TiO3): Known for its use in lithium-ion batteries, this compound has similar electrochemical properties but differs in ion-exchange behavior.
Potassium Titanium Oxide (K2TiO3): This compound is used in various industrial applications and has distinct ion-exchange properties compared to sodium titanium oxide.
特性
CAS番号 |
51142-87-1 |
|---|---|
分子式 |
NaOTi+3 |
分子量 |
86.856 g/mol |
IUPAC名 |
sodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/Na.O.Ti/q+1;-2;+4 |
InChIキー |
KXNAKBRHZYDSLY-UHFFFAOYSA-N |
正規SMILES |
[O-2].[Na+].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


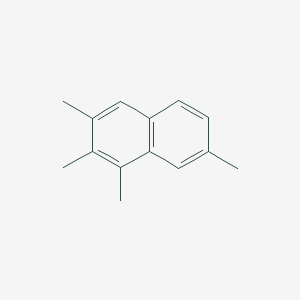
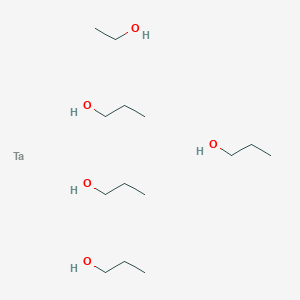
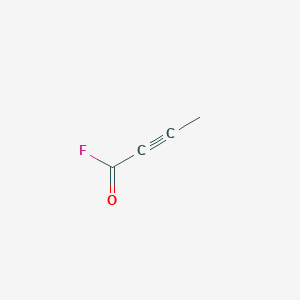
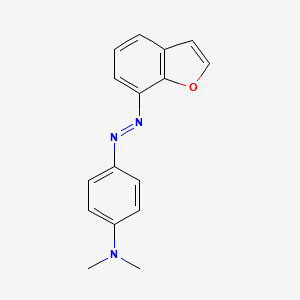
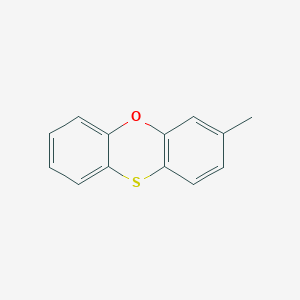
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
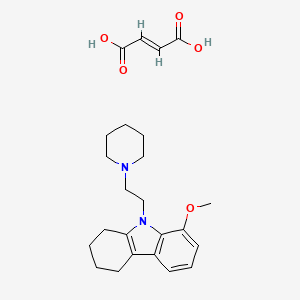

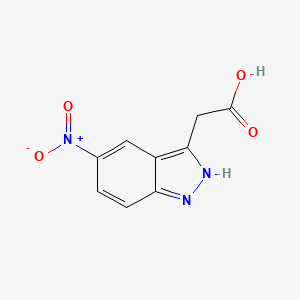
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)

